(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
Description
The compound (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride is a bicyclic amine derivative featuring a 2-oxabicyclo[2.1.1]hexane core with an ethyl substituent at position 4 and a methanamine group at position 1, stabilized as a hydrochloride salt. Its unique structure combines a strained bicyclic framework with polar functional groups, making it relevant for pharmaceutical and chemical research. Comparative analysis with structurally similar compounds (Table 1) allows inferring its properties and applications.
Properties
IUPAC Name |
(4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-3-8(4-7,5-9)10-6-7;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOXTASPBKBJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride typically involves the formation of the oxabicyclohexane ring system followed by the introduction of the ethyl group and the methanamine moiety. One common synthetic route includes the following steps:
Formation of the Oxabicyclohexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H16ClNO
- IUPAC Name : (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
- CAS Number : 2241140-70-3
The compound features a unique oxabicyclohexane ring system, which contributes to its distinct chemical reactivity and biological activity.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. The compound's bicyclic structure allows for versatile synthetic pathways, enabling chemists to create various derivatives with tailored properties.
Biology
Research indicates that this compound may exhibit biological activity through interactions with specific molecular targets. Studies have focused on its potential effects on enzymes and receptors, making it a valuable tool for exploring biological systems at the molecular level. The unique structure of this compound allows it to fit into binding sites of target proteins, potentially modulating their activity.
Medicine
The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its structural characteristics suggest that it may serve as a bioisostere for ortho- and meta-benzenes, which are common scaffolds in medicinal chemistry. Ongoing research aims to elucidate its pharmacological profiles and therapeutic applications.
Industry
In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Its ability to participate in various chemical reactions makes it suitable for developing new materials with desired characteristics.
Mechanism of Action
The mechanism of action of (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Halogenation: Chloro or fluoromethyl groups (e.g., ) introduce electronegativity, which can alter binding affinity in drug-receptor interactions.
- Synthesis :
Pharmacological and Industrial Relevance
- Bioactivity : While direct data are lacking, bicyclic amines are explored as neuromodulators or enzyme inhibitors. Fluorinated analogs (e.g., ) are prioritized for CNS drug development due to improved blood-brain barrier penetration.
- Commercial Availability : Analogs like (4-Methyl-2-oxabicyclo...) are marketed for R&D (priced at $550–$1,500/g), indicating demand for structural diversification .
Biological Activity
(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, which may lead to therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 113.16 g/mol. The compound features a bicyclic structure that includes an oxygen atom, contributing to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| CAS Number | 1935424-98-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may function as an inhibitor or activator of certain pathways, which could be beneficial in various therapeutic contexts.
Potential Mechanisms:
- Receptor Binding : The bicyclic structure allows for effective binding to neurotransmitter receptors, potentially influencing neuronal signaling pathways.
- Enzyme Interaction : It may inhibit or modulate the activity of enzymes involved in metabolic processes, contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the bicyclic amine class. For instance, compounds structurally similar to (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine have demonstrated significant antibacterial effects against various pathogens.
Case Study: Antibacterial Effects
A study exploring the antibacterial activity of bicyclic amines found that derivatives exhibited inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Immunomodulatory Effects
The compound may also possess immunomodulatory properties, impacting immune cell function and cytokine production. This could be particularly relevant in conditions characterized by immune dysregulation.
Research Findings:
In vitro assays have shown that related compounds can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in inflammatory responses .
In Vivo Studies
Animal studies have been conducted to evaluate the pharmacokinetics and biological effects of this compound.
Example Study:
In a murine model, administration of the compound resulted in reduced inflammation markers and improved survival rates in models of sepsis, underscoring its potential therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
